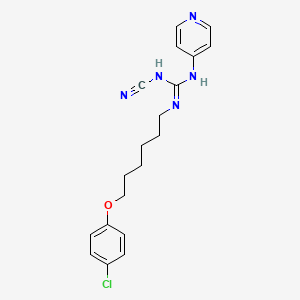
CHS-828
概要
説明
CHS-828は、ヒト乳がん細胞や肺がん細胞を含むさまざまな癌細胞株において有意な細胞毒性を示し、正常な線維芽細胞や内皮細胞にはほとんど影響を与えません 。この化合物は現在、癌治療における潜在的な用途のために臨床試験中です。
準備方法
CHS-828の合成にはいくつかのステップが必要です。主な合成経路には、4-クロロフェノールと1-ブロモヘキサンの反応による6-(4-クロロフェノキシ)ヘキサンの生成が含まれます。 この中間体は次に、シアナミドと4-ピリジンカルボキシアルデヒドと反応させて、最終生成物であるthis compoundを生成します 。反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒と触媒の使用を含み、反応を促進します。工業生産方法には、これらの反応条件の最適化が含まれ、収率と純度が向上する可能性があります。
化学反応の分析
CHS-828は、次を含むさまざまな化学反応を起こします。
酸化: this compoundは特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応はthis compoundを還元形に変換することができます。
置換: This compoundは、官能基が他の基に置き換えられる置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤(置換反応用)などがあります。これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学的研究の応用
CHS-828は、特に癌研究の分野で、幅広い科学研究における応用があります。 This compoundは、さまざまな癌細胞株の増殖を阻害し、これらの細胞においてアポトーシス(プログラムされた細胞死)を誘導することが示されています 。さらに、this compoundは、癌細胞における薬剤耐性機構を理解し、新しい治療戦略を開発するための研究で使用されてきました。 This compoundは、癌細胞において活性酸素種レベルを選択的に増加させる能力があり、酸化ストレスとその癌細胞生存への影響を研究するための貴重なツールとなっています .
作用機序
CHS-828の正確な作用機序は完全に解明されていませんが、ニコチンアミドホスホリボシルトランスフェラーゼ(NAMPT)という酵素を阻害することが知られています。NAMPTは、ニコチンアミドアデニンジヌクレオチド(NAD+)の生合成に関与しています 。NAMPTを阻害することにより、this compoundは細胞内のNAD+レベルを枯渇させ、ATP枯渇につながり、最終的に細胞死をもたらします。 このメカニズムは、特に急速な増殖と増殖のためにNAD+とATPを大量に必要とする癌細胞において効果的です .
類似化合物の比較
このクラスの類似化合物には、それぞれ降圧剤とヒスタミン-II受容体拮抗薬として使用されるピナシジルとシメチジンが含まれます 。this compoundは、その強力な抗腫瘍活性とNAMPTを阻害する能力においてユニークです。 このクラスの他の化合物とは異なり、this compoundは、癌治療のための前臨床および臨床研究で有望な結果を示しています .
参考文献
類似化合物との比較
Similar compounds in this class include pinacidil and cimetidine, which are used as antihypertensive agents and histamine-II receptor antagonists, respectively . CHS-828 is unique in its potent antitumor activity and its ability to inhibit NAMPT. Unlike other compounds in this class, this compound has shown promising results in preclinical and clinical studies for cancer therapy .
References
特性
IUPAC Name |
2-[6-(4-chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-5-7-18(8-6-16)26-14-4-2-1-3-11-23-19(24-15-21)25-17-9-12-22-13-10-17/h5-10,12-13H,1-4,11,14H2,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIPLTNGIAPDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942059 | |
| Record name | N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200484-11-3 | |
| Record name | CHS 828 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200484113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHS-828 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12980 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-(4-chlorophenoxy)hexyl)-2-cyano-3-(4-pyridyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHS-828 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LAP87DNSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















